1-Chloro-2,2-dimethoxypropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

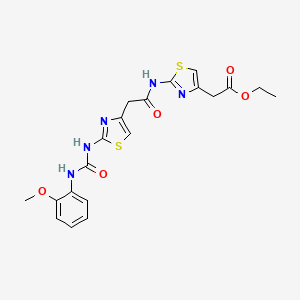

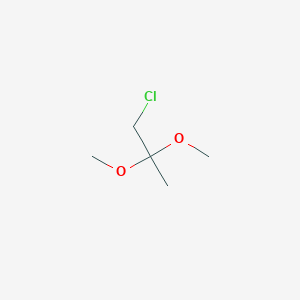

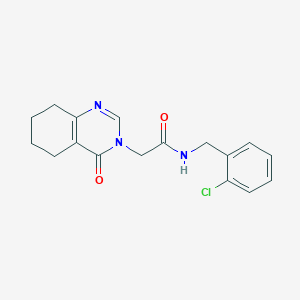

1-Chloro-2,2-dimethoxypropane is an organic compound used in chemical synthesis . It is a derivative of 2,2-Dimethoxypropane, which is a colorless liquid and the product of the condensation of acetone and methanol . The degradation study of 2,2-Dimethoxypropane in ionic liquids showed the formation of 2-methoxypropene (MPP) and 2-ethoxypropene (EPP) in an identical ratio due to the tunneling effect .

Synthesis Analysis

The synthesis of 1-Chloro-2,2-dimethoxypropane involves the reaction of 2,3-dichloro-1-propene with N-bromosuccinimide in the presence of a few drops of concentrated sulfuric acid .Molecular Structure Analysis

The molecular formula of 1-Chloro-2,2-dimethoxypropane is C5H11ClO2 . The linear formula is ClCH2C(OCH3)2CH2Br . The molecular weight is 217.49 g/mol .Physical And Chemical Properties Analysis

1-Chloro-2,2-dimethoxypropane is a solid substance with a melting point of 69-71°C . Its density is 1.465±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Decomposition Studies

1-Chloro-2,2-dimethoxypropane (CDP) is utilized in the study of metastable decompositions of gem-dimethoxyalkanes, specifically 2,2-dimethoxypropane, upon electron impact. This research, conducted by Sekiguchi et al. (2000), employed mass-analyzed ion kinetic energy spectrometry and D-labeling techniques to observe the decomposition process, contributing to a better understanding of the behavior of these compounds under electron impact conditions (Sekiguchi et al., 2000).

Synthesis of Internal Electron Donors

In the realm of catalysis, 1-Chloro-2,2-dimethoxypropane is crucial for synthesizing certain internal electron donors. For instance, Lin-lin (2011) synthesized 2,2-diphenyl-1,3-dimethoxypropane from benzophenone and other reactants, demonstrating the significance of CDP in producing complex organic molecules (Yan Lin-lin, 2011).

Modeling and Dynamics in Solutions

CDP plays a role in modeling and dynamics studies of various ethers in solutions. Hezaveh et al. (2011) conducted a comparative molecular dynamics study of 1,2-dimethoxyethane and 1,2-dimethoxypropane in different solvents. Their research provides insights into the solvation dynamics and behavior of these ethers, which has implications for understanding solvent-ether interactions in various chemical processes (Hezaveh et al., 2011).

Use in Electron Microscopy

Dierichs and Dosche (2004) explored the use of 2,2-dimethoxypropane, a compound closely related to CDP, as a dehydrating agent in electron microscopy. Their findings have implications for the preparation of single cells for transmission electron microscopy, highlighting the role of CDP in biological imaging techniques (Dierichs & Dosche, 2004).

Complexation Studies

CDP and related compounds are used in complexation studies. Han et al. (2012) demonstrated the formation of a pseudorotaxane structure involving 1,4-dimethoxypillar[5]arene, providing insights into molecular recognition and the design of novel supramolecular systems (Han et al., 2012).

Synthesis of Organic Compounds

CDP is instrumental in the synthesis of organic compounds, as illustrated by Yadav et al. (2001), who used 2,2-dimethoxypropane in the diastereoselective synthesis of 3,4-dihydro-4-amino-2H-1-benzopyrans. This research contributes to the field of organic synthesis, showcasing the versatility of CDP in producing structurally diverse molecules (Yadav et al., 2001).

Safety and Hazards

1-Chloro-2,2-dimethoxypropane is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

Wirkmechanismus

Target of Action

1-Chloro-2,2-dimethoxypropane is a chemical compound used in organic synthesis It’s structurally similar to 1-bromo-3-chloro-2,2-dimethoxypropane, which is also used in chemical synthesis .

Mode of Action

It’s likely that it interacts with its targets through chemical reactions, contributing to the synthesis of more complex organic compounds .

Biochemical Pathways

As a reagent in organic synthesis, it’s likely involved in various biochemical reactions, depending on the specific synthesis process .

Result of Action

The result of 1-Chloro-2,2-dimethoxypropane’s action is the formation of new organic compounds through chemical synthesis . The specific molecular and cellular effects depend on the compounds being synthesized and the reaction conditions.

Eigenschaften

IUPAC Name |

1-chloro-2,2-dimethoxypropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO2/c1-5(4-6,7-2)8-3/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKKWGMMSYGKON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCl)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2,2-dimethoxypropane | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(5-nitrofuran-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2755710.png)

![(E)-3-(benzo[d]thiazol-2-yl)-N-(4-nitrobenzylidene)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine](/img/structure/B2755713.png)

![N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2755714.png)

![1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethanone](/img/structure/B2755717.png)

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2755719.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2755720.png)

![4-[2-(propan-2-yl)phenyl]-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2755723.png)

![2-Chloro-N-[(1,1-dioxo-1-benzothiophen-3-yl)methyl]propanamide](/img/structure/B2755728.png)